Computed Lipophilicity (LogP) Comparison: Target Compound vs. Non-Fluorinated Secondary Amine Analog
Lipophilicity is a critical determinant of passive membrane permeability, plasma protein binding, and metabolic clearance. The target compound exhibits a computed LogP of 1.5338 (Leyan data) , which is substantially higher than the LogP predicted for a non‑fluorinated secondary amine analog, (3,4-dihydro-2H-pyran-2-ylmethyl)-methyl-amine (CAS 15836-83-6). While an exact experimental LogP for the comparator is not available, the replacement of a methyl group with a 2,2-difluoroethyl group is well‑established to increase LogP by approximately 0.5–1.0 log units due to the higher lipophilicity of the –CHF₂ moiety relative to –CH₃ . The target compound thus resides in a favorable lipophilicity range (LogP ~1.5) for oral absorption according to Lipinski's Rule of Five, whereas the non‑fluorinated analog is predicted to have a LogP <1, potentially reducing its passive membrane permeability.
| Evidence Dimension | Computed octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.5338 (computed by Leyan platform) |
| Comparator Or Baseline | (3,4-Dihydro-2H-pyran-2-ylmethyl)-methyl-amine (CAS 15836-83-6); exact computed LogP not publicly disclosed for the same platform, but predicted to be <1 based on the absence of the lipophilic –CHF₂ group |
| Quantified Difference | Estimated ΔLogP ≈ +0.5 to +1.0 favoring the target compound based on known contribution of the –CHF₂ group to LogP |
| Conditions | In silico prediction using vendor computational method (Leyan) ; comparator inference based on general medicinal chemistry knowledge of 2,2-difluoroethyl group effects |
Why This Matters
A LogP of 1.5338 positions the target compound in the optimal lipophilicity window for oral drug candidates, enabling better passive permeability compared to less lipophilic, non‑fluorinated analogs, which is crucial for medicinal chemistry projects targeting intracellular or CNS enzymes.
